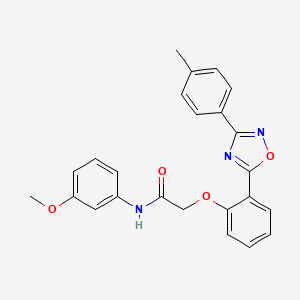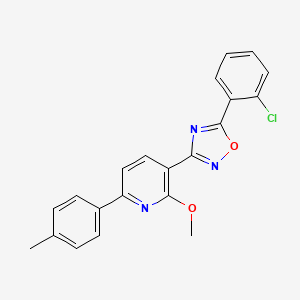![molecular formula C19H24N2O3S B7710797 N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as CPB-TA, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide exerts its effects through the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. This inhibition leads to a decrease in tumor growth and angiogenesis. N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of CA IX and COX-2, leading to a decrease in tumor growth and inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in lab experiments include its potential therapeutic applications, its ability to inhibit CA IX and COX-2, and its ability to induce apoptosis in cancer cells. However, the limitations of using N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide. These include studying its potential use in combination with other drugs for the treatment of cancer, investigating its effects on other targets besides CA IX and COX-2, and determining its safety and efficacy in clinical trials. Additionally, further research is needed to optimize the synthesis of N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide and to develop new methods for its production.
Synthesemethoden
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide can be synthesized using various methods, including the reaction of 4-chloroaniline with 2-phenylethylamine followed by the reaction with benzenesulfonyl chloride and acetic anhydride. Another method involves the reaction of 4-chloroaniline with 2-phenylethylamine followed by the reaction with benzenesulfonyl chloride and acetic anhydride in the presence of triethylamine. These methods have been optimized to produce high yields of N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in treating diseases such as cancer, arthritis, and diabetes.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-2-14-20-19(22)16-21(15-13-17-9-5-3-6-10-17)25(23,24)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZWKXRUIFIUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-propylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


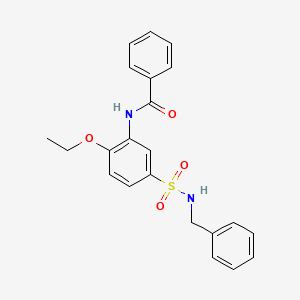
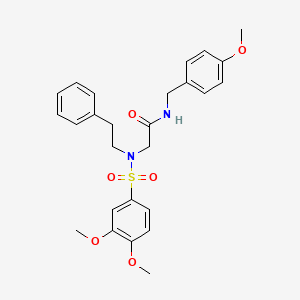
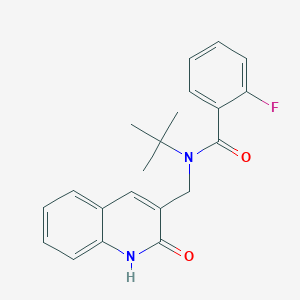
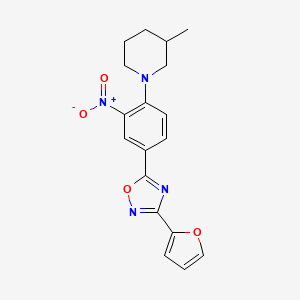
![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)
![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)

